

Early Investigations into the Goitrogenic Properties of Brassica Species: A Technical Review

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Compound of Interest

Compound Name: *DL-Goitrin*

Cat. No.: *B1240653*

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Introduction

The association between the consumption of Brassica vegetables, such as cabbage and turnips, and the development of goiter has been a subject of scientific inquiry for nearly a century. These early investigations laid the groundwork for our current understanding of naturally occurring goitrogenic compounds and their mechanisms of action. This technical guide provides an in-depth review of these seminal studies, focusing on the core goitrogenic compounds, their effects on thyroid physiology, and the experimental methodologies employed by pioneering researchers in the field. The information is presented to be of practical value to researchers, scientists, and professionals involved in drug development and nutritional science.

Core Goitrogenic Compounds in Brassica

Early research identified two main classes of compounds responsible for the goitrogenic effects of Brassica vegetables: glucosinolates and their derivatives.

- **Glucosinolates:** These are sulfur-containing compounds that are precursors to the active goitrogenic molecules. A key glucosinolate identified in early studies is progoitrin.^{[1][2]}
- **Isothiocyanates and Thiocyanates:** Upon crushing or chewing of the plant material, the enzyme myrosinase hydrolyzes glucosinolates into various compounds, including

isothiocyanates and thiocyanates. These are considered active goitrogens.

- Goitrin (l-5-Vinyl-2-thiooxazolidone): This potent goitrogenic compound is formed from the precursor progoitrin.^{[1][2][3]}

Mechanism of Action

The primary mechanism by which these Brassica-derived compounds exert their goitrogenic effect is by interfering with thyroid hormone synthesis. This interference occurs at two key points in the thyroid hormone production pathway:

- Inhibition of Iodide Uptake: Goitrogenic compounds, particularly thiocyanates, competitively inhibit the sodium/iodide symporter (NIS) on the surface of thyroid follicular cells. This blockage prevents the transport of iodide into the thyroid gland, a critical first step in hormone synthesis.
- Inhibition of Thyroid Peroxidase (TPO): Goitrin and other isothiocyanates inhibit the activity of thyroid peroxidase (TPO), the enzyme responsible for oxidizing iodide and incorporating it into tyrosine residues on the thyroglobulin molecule.

The reduction in thyroid hormone production leads to a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic TSH stimulation results in hyperplasia and hypertrophy of the thyroid follicular cells, leading to the characteristic enlargement of the thyroid gland known as goiter.

Key Early Experimental Studies

Chesney, Clawson, and Webster (1928): The Cabbage Goiter Connection

One of the earliest and most influential studies in this field was conducted by Chesney, Clawson, and Webster in 1928. Their work provided the first experimental evidence of a dietary link to goiter.

Experimental Protocol:

- Animal Model: Rabbits were used as the experimental subjects.

- **Diet:** The primary intervention was a diet consisting mainly of cabbage.
- **Observations:** The researchers observed a high incidence of goiter in the rabbits fed the cabbage-rich diet.
- **Histological Examination:** Microscopic examination of the thyroid glands from the goitrous rabbits revealed marked hyperplasia of the follicular cells.

This study was foundational in establishing that a common dietary component could induce goiter, shifting the focus of research beyond simple iodine deficiency.

Hercus and Purves (1936): Investigating Goitrogenic Factors in Brassica Seeds

Building on the work of Chesney and his colleagues, Hercus and Purves in New Zealand conducted extensive research into the goitrogenic properties of various Brassica species, with a particular focus on the seeds.

Experimental Protocol:

- **Animal Model:** Rats were the primary animal model for these studies.
- **Test Substances:** The researchers tested the effects of various Brassica seeds on thyroid function.
- **Endpoint Measurement:** The goitrogenic activity was assessed by measuring the weight of the thyroid glands of the rats. An increase in thyroid weight was indicative of a goitrogenic effect.

Their work helped to confirm that the goitrogenic factor was present in a variety of Brassica plants and was particularly concentrated in the seeds.

Astwood, Greer, and Ettlinger (1949): Isolation and Identification of Goitrin

A major breakthrough in the field was the isolation and identification of the active goitrogenic compound from Brassica seeds by Astwood, Greer, and Ettlinger in 1949.

Experimental Protocol:

- **Source Material:** Yellow turnip and other Brassica seeds were used as the starting material.
- **Extraction and Isolation:** The researchers employed chemical extraction and purification techniques to isolate the active compound.
- **Identification:** Through chemical analysis, they identified the goitrogenic substance as I-5-vinyl-2-thiooxazolidone, which they named goitrin.

This discovery provided a specific molecular target for further research into the mechanism of action of Brassica-induced goiter.

Greer and Deeney (1959): Quantitative Analysis of Progoitrin's Antithyroid Activity

Greer and Deeney conducted detailed studies to quantify the antithyroid activity of progoitrin, the precursor to goitrin.

Experimental Protocol:

- **Human and Animal Models:** Their research involved both human subjects and rats.
- **Test Compound:** Pure progoitrin was administered orally.
- **Measurement of Thyroid Function:** The primary endpoint was the measurement of radioactive iodine (^{131}I) uptake by the thyroid gland. A reduction in radioiodine uptake was indicative of an antithyroid effect.
- **In Vivo Bioassay in Rats:**
 - Rats were administered varying doses of progoitrin.
 - A tracer dose of ^{131}I was injected.
 - The rats were sacrificed after a set period, and the radioactivity in their thyroid glands was measured to determine the percentage of ^{131}I uptake.

Quantitative Data from Early Studies

The following tables summarize the key quantitative findings from the foundational studies on goitrogenic compounds in Brassica.

Table 1: Goitrogenic Effects of Cabbage Feeding in Rabbits (Chesney et al., 1928)

Experimental Group	Observation
Cabbage-fed Rabbits	High incidence of goiter, with significant thyroid enlargement.
Control Rabbits	Normal thyroid size and histology.

Note: Specific quantitative data on the degree of thyroid enlargement from the original 1928 paper is not readily available in abstract form.

Table 2: Antithyroid Activity of Progoitrin in Humans (Greer and Deeney, 1959)

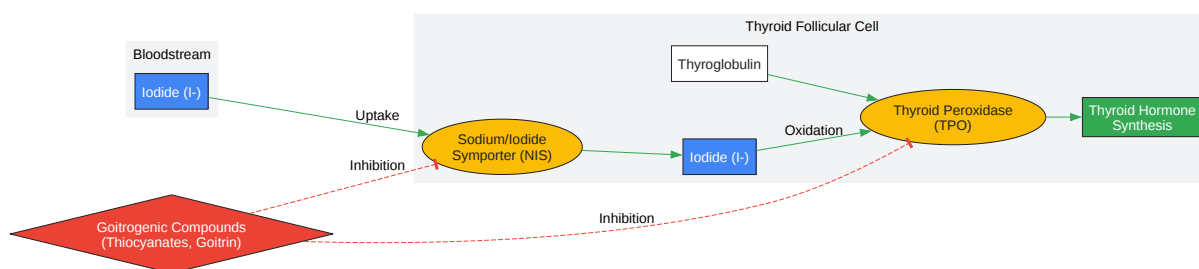
Dose of Progoitrin (oral)	Effect on 24-hour ¹³¹ I Uptake	Myrosinase Added
500 mg	No significant inhibition	No
500 mg	Marked inhibition	Yes
200 mg	No significant inhibition	Yes

Table 3: Antithyroid Activity of Progoitrin in Rats (Greer and Deeney, 1959)

Dose and Route of Progoitrin	Mean % Inhibition of ¹³¹ I Uptake
10 mg (subcutaneous)	0%
25 mg (subcutaneous)	2%
50 mg (subcutaneous)	12%
100 mg (subcutaneous)	28%
200 mg (subcutaneous)	48%
100 mg (oral)	5%
200 mg (oral)	14%

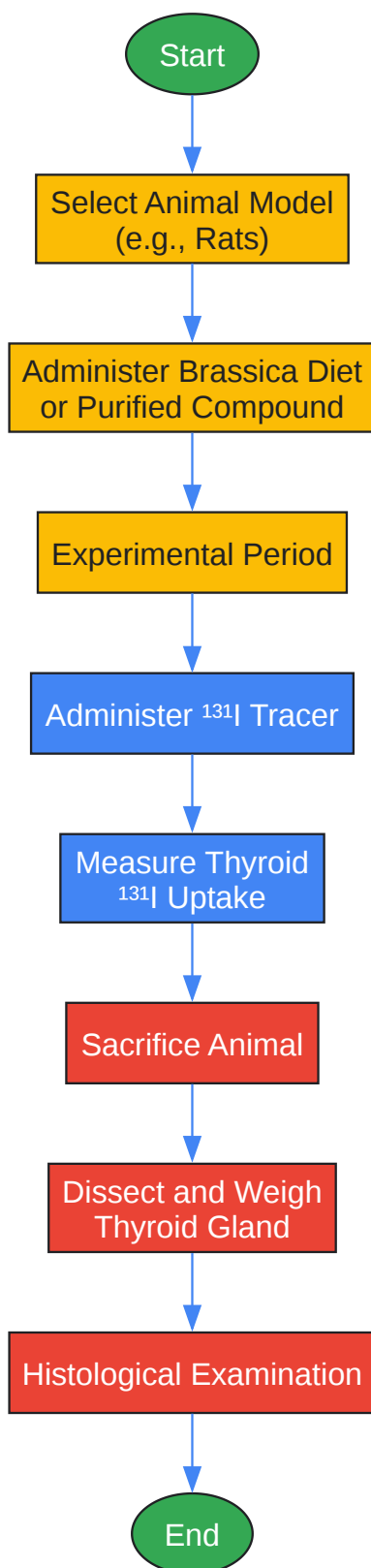
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by goitrogenic compounds and a typical experimental workflow from the early studies.



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Caption: Mechanism of action of goitrogenic compounds from Brassica.



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Caption: Typical in vivo experimental workflow for assessing goitrogenic activity.

Conclusion

The early studies on goitrogenic compounds in Brassica vegetables were pivotal in establishing the concept of dietary goitrogens and their impact on thyroid health. The work of pioneers like Chesney, Hercus, Purves, Astwood, and Greer laid the essential groundwork for decades of subsequent research. Their meticulous experimental approaches, from animal feeding studies to the isolation and characterization of active compounds, have provided a robust foundation for our current understanding. For today's researchers, a thorough appreciation of these early methodologies and findings is invaluable for contextualizing modern research and for the ongoing development of therapeutic agents and nutritional guidelines related to thyroid function.

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